8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with β-ketoesters under acidic conditions, followed by cyclization to form the pyridopyrimidine core . Another approach includes the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its tetrahydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, tetrahydropyrimidine derivatives, and various substituted pyridopyrimidines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Pyrido[3,4-d]pyrimidines: Studied for their anticancer and anti-inflammatory properties.
Pyrido[4,3-d]pyrimidines: Investigated for their potential as kinase inhibitors.
Uniqueness
8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one stands out due to its specific structural features and the presence of a phenyl group, which can enhance its biological activity and selectivity. Its ability to inhibit CDKs and other molecular targets makes it a promising candidate for further research and development in medicinal chemistry .
Properties
CAS No. |
66066-03-3 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
8-phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C14H14N2O/c17-14-10-12(11-5-2-1-3-6-11)9-13-15-7-4-8-16(13)14/h1-3,5-6,9-10,15H,4,7-8H2 |
InChI Key |
LDICURKIUZFOOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=CC(=O)N2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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